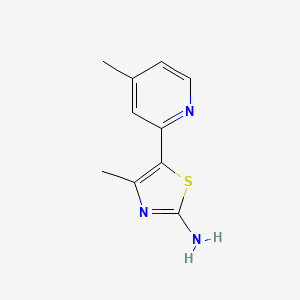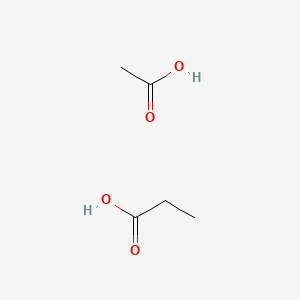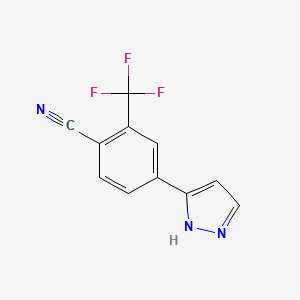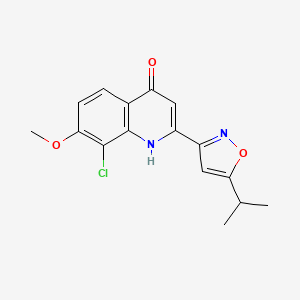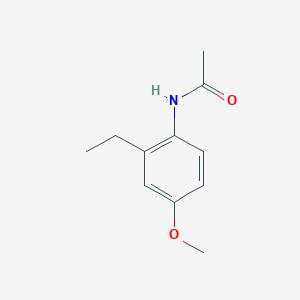![molecular formula C13H19FN2O B8351742 (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B8351742.png)
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine is a fluorinated piperidine derivative. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine and methoxy groups in its structure can significantly influence its biological activity and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: The compound may be used in the production of pharmaceuticals or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the methoxy group may influence the compound’s solubility and metabolic stability, further affecting its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Trifluoromethyl ketones: Valuable synthetic targets in medicinal chemistry.
Uniqueness
(3R,5R)-5-Fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups. These features can significantly influence its pharmacological properties, making it a valuable compound for drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C13H19FN2O |
|---|---|
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
(3R,5R)-5-fluoro-1-[(4-methoxyphenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C13H19FN2O/c1-17-13-4-2-10(3-5-13)7-16-8-11(14)6-12(15)9-16/h2-5,11-12H,6-9,15H2,1H3/t11-,12-/m1/s1 |
Clave InChI |
MWYYPTBESHJHCO-VXGBXAGGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)CN2C[C@@H](C[C@H](C2)F)N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CC(CC(C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[3-(2-Quinolinylmethoxy)phenyl]sulfanyl]benzoic acid](/img/structure/B8351660.png)
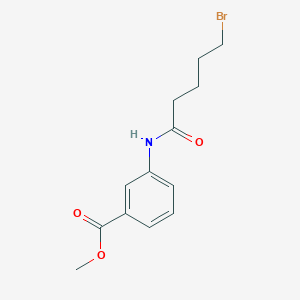
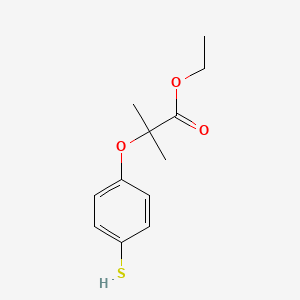
![Dimethyl 1,4-dioxaspiro[4.5]decane-7,9-dicarboxylate](/img/structure/B8351683.png)
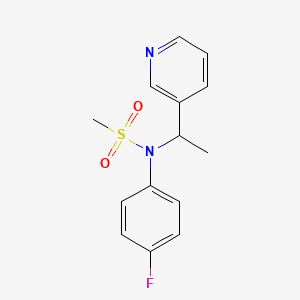
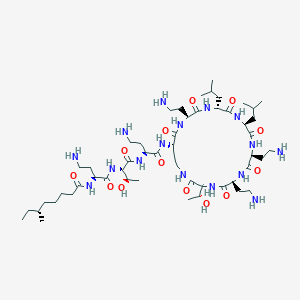
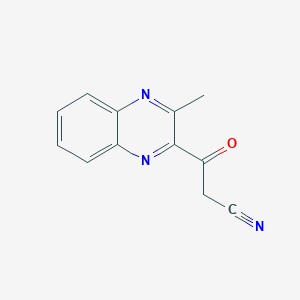
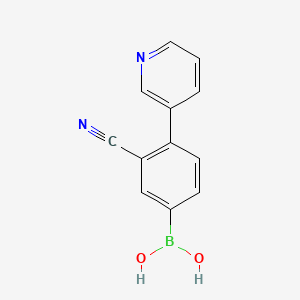
![Ethyl 2-amino-4-phenyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8351722.png)
